molecular formula C13H13NO3S B7543559 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid

Cat. No. B7543559
M. Wt: 263.31 g/mol
InChI Key: MKRHUOZCZNNHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid, also known as MTBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTBA is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Mechanism of Action

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid inhibits the activity of dihydrofolate reductase by binding to the enzyme's active site. This binding prevents the enzyme from carrying out its normal function, which is to reduce dihydrofolate to tetrahydrofolate. This inhibition ultimately leads to the disruption of DNA and RNA synthesis, which can result in the death of cancer cells.
Biochemical and Physiological Effects:
4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of dihydrofolate reductase, 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid has been shown to inhibit the activity of other enzymes, including thymidylate synthase and glycinamide ribonucleotide formyltransferase. 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid in lab experiments is its high yield synthesis method. Additionally, 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid is relatively stable and can be stored for long periods of time. However, one limitation of using 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid is its potential toxicity, which can limit its use in certain experiments. Additionally, 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid may not be effective against all types of cancer cells, which can limit its potential as an anticancer drug.

Future Directions

There are several future directions for the use of 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid in scientific research. One potential direction is the development of new anticancer drugs based on 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid. Another direction is the study of the mechanism of action of 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid and its interaction with other enzymes. Additionally, the potential toxicity of 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid could be further studied to determine its safety for use in humans.

Synthesis Methods

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with thiophen-3-ylmethanamine, followed by reduction with sodium dithionite. Another method involves the reaction of 4-methoxy-3-chlorobenzoic acid with thiophen-3-ylmethanamine, followed by reduction with sodium borohydride. Both of these methods result in the formation of 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid with high yields.

Scientific Research Applications

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid has been used in various scientific research applications, including the development of new drugs and the study of enzyme inhibition. 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the death of cancer cells, making 4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-methoxy-3-(thiophen-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-12-3-2-10(13(15)16)6-11(12)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRHUOZCZNNHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(thiophen-3-ylmethylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.